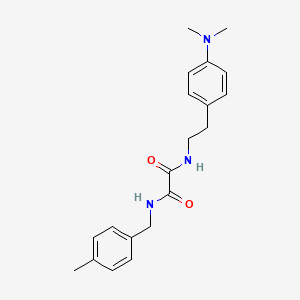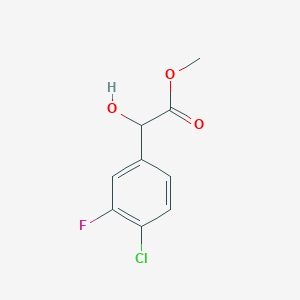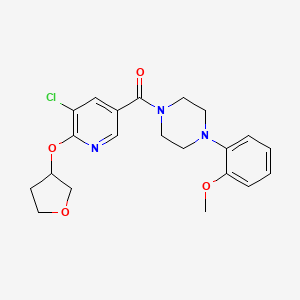
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H24ClN3O4 and its molecular weight is 417.89. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Studies have shown that pyridine derivatives, similar to the compound , exhibit variable and modest antimicrobial activity against bacteria and fungi. For instance, Patel, Agravat, and Shaikh (2011) synthesized a series of pyridine derivatives demonstrating such antimicrobial properties, suggesting the potential use of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Structure Analysis
The crystal and molecular structure of related compounds have been extensively studied, providing insights into their chemical behavior and potential applications in drug design. For example, Lakshminarayana and colleagues (2009) characterized the crystal structure of a similar compound, highlighting its structural features and potential for further chemical modifications (Lakshminarayana et al., 2009).
Biochemical Antagonist Activity
Compounds with similar structural features have been evaluated for their potential as biochemical antagonists. Romero et al. (2012) reported the discovery of potent antagonists of NPBWR1 (GPR7), a G protein-coupled receptor, highlighting the therapeutic potential of these compounds in treating conditions mediated by this receptor (Romero et al., 2012).
Synthetic and Catalytic Applications
The synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been demonstrated, showcasing the versatility of pyridine and piperazine derivatives in organic synthesis. Bacchi and colleagues (2005) synthesized a range of heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, demonstrating the catalytic applications of these compounds (Bacchi et al., 2005).
作用機序
Target of Action
The primary target of this compound is the SGLT-2 (Sodium-Glucose Transport Protein 2) receptor . SGLT-2 is a protein in humans that is encoded by the SLC5A2 gene. It is found in the kidney and is responsible for reabsorbing glucose from the glomerular filtrate back into the bloodstream .
Mode of Action
This compound acts as an SGLT-2 inhibitor . By inhibiting the SGLT-2 receptor, it prevents the reabsorption of glucose by the kidneys, leading to the excretion of glucose through urine. This results in lowered blood glucose levels, which is beneficial for managing diabetes .
Biochemical Pathways
The inhibition of SGLT-2 disrupts the normal reabsorption of glucose in the kidney. This leads to an increase in the excretion of glucose in the urine (glycosuria). The reduction in circulating glucose can help improve insulin sensitivity and reduce the symptoms of hyperglycemia in diabetic patients .
Result of Action
The primary result of the action of this compound is the reduction of blood glucose levels. By inhibiting the SGLT-2 receptor, it promotes the excretion of glucose through urine, thereby lowering blood glucose levels. This can help manage the symptoms of diabetes .
特性
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-27-19-5-3-2-4-18(19)24-7-9-25(10-8-24)21(26)15-12-17(22)20(23-13-15)29-16-6-11-28-14-16/h2-5,12-13,16H,6-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKOVUHQRJZEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2918847.png)

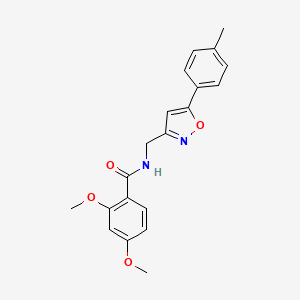
![3,5-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2918851.png)
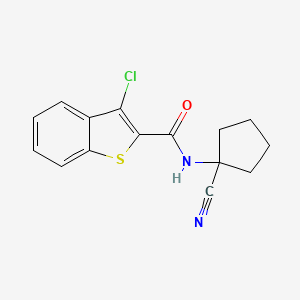
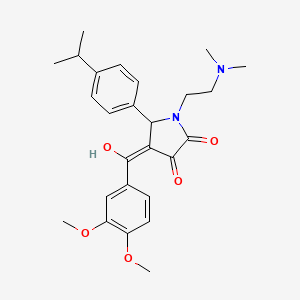

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2918859.png)
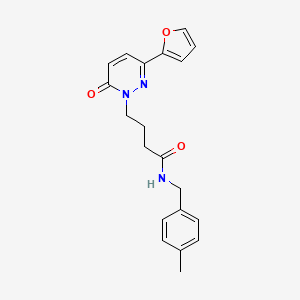
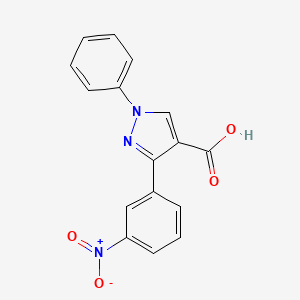
![1-[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]prop-2-en-1-one](/img/structure/B2918866.png)
![2-(2,6-dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2918867.png)
